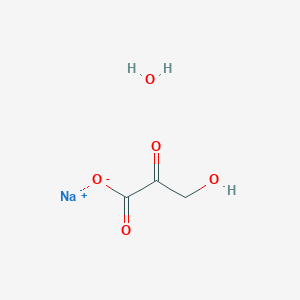
Sodium beta-hydroxypyruvate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium beta-hydroxypyruvate hydrate, also known as beta-hydroxypyruvic acid sodium salt or 3-hydroxy-2-oxopropionic acid sodium salt, is a biochemical reagent with the empirical formula C3H3NaO4 · xH2O and a molecular weight of 126.04 (anhydrous basis) . This compound is primarily used in the preparation of enzyme preparations and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium beta-hydroxypyruvate hydrate can be synthesized through the reaction of beta-hydroxypyruvic acid with sodium hydroxide. The reaction typically involves dissolving beta-hydroxypyruvic acid in water and then adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade beta-hydroxypyruvic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium beta-hydroxypyruvate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other compounds.
Reduction: It can be reduced to form beta-hydroxypropionic acid.
Substitution: It can undergo substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include beta-hydroxypropionic acid and other derivatives of beta-hydroxypyruvate .
Applications De Recherche Scientifique
Sodium beta-hydroxypyruvate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of enzyme preparations and in studies involving metabolic pathways.
Mécanisme D'action
The mechanism of action of sodium beta-hydroxypyruvate hydrate involves its role as a metabolite in the pathway of carbon in photorespiration. It acts as a substrate for enzymes like hydroxypyruvate reductase, which catalyze the conversion of D-amino acids to L-amino acids. This process is crucial in various metabolic pathways and has significant implications in biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium beta-hydroxypyruvate hydrate: Similar in structure but contains lithium instead of sodium.
Beta-hydroxypyruvic acid: The parent compound without the sodium ion.
Hydroxypyruvic acid phosphate lithium salt: A derivative with a phosphate group and lithium ion.
Uniqueness
Sodium beta-hydroxypyruvate hydrate is unique due to its specific applications in enzyme preparations and its role in the production of L-amino acids from D-amino acids. Its sodium ion also differentiates it from other similar compounds, providing distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C3H5NaO5 |
|---|---|
Poids moléculaire |
144.06 g/mol |
Nom IUPAC |
sodium;3-hydroxy-2-oxopropanoate;hydrate |
InChI |
InChI=1S/C3H4O4.Na.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1 |
Clé InChI |
KSEDNTCSZJLSFJ-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)C(=O)[O-])O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
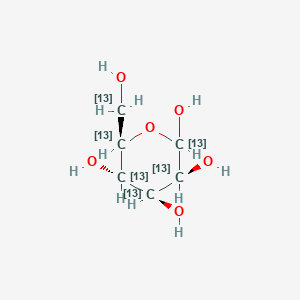
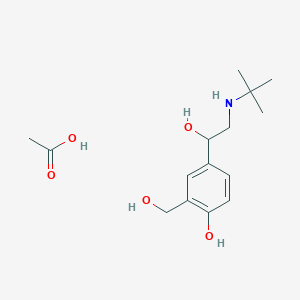
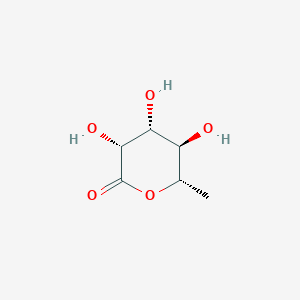


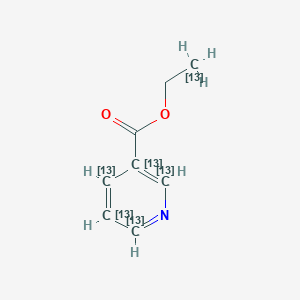

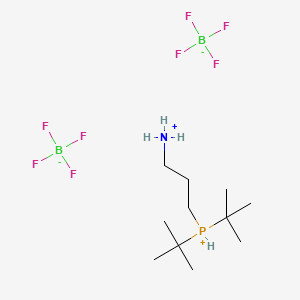
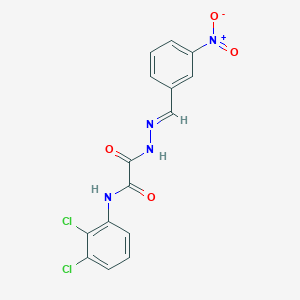
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
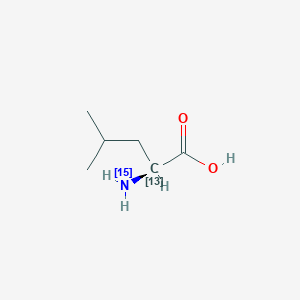
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
